molecular formula C8H12N2 B14892071 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine

Cat. No.: B14892071
M. Wt: 136.19 g/mol
InChI Key: UYYGUKJAQYMEAM-UHFFFAOYSA-N
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Description

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H12N2. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

The synthesis of 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, cyclopentanone can be reacted with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine . This reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties . Additionally, this compound is used in the development of new pharmaceuticals and organic materials .

Mechanism of Action

The mechanism of action of 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine can be compared with other similar compounds such as pyrrolopyrazine derivatives. These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities . this compound is unique due to its specific structure and the presence of a cyclopentane ring fused to the pyrrole ring. This structural feature contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine

InChI

InChI=1S/C8H12N2/c1-10-4-6-2-3-8(9)7(6)5-10/h4-5,8H,2-3,9H2,1H3

InChI Key

UYYGUKJAQYMEAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCC(C2=C1)N

Origin of Product

United States

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